

# comprehensive literature review on 3-aminopyrazine-2-carbohydrazide

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## Compound of Interest

**Compound Name:** 3-Aminopyrazine-2-carbohydrazide

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An In-Depth Technical Guide to **3-Aminopyrazine-2-carbohydrazide**: Synthesis, Derivatization, and Therapeutic Applications

## Introduction: The Versatility of a Pyrazine Scaffold

**3-Aminopyrazine-2-carbohydrazide** is a pivotal heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, nitrogen-rich pyrazine core, combined with the reactive amino and carbohydrazide functional groups, makes it an exceptionally versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and extensive applications as a precursor for novel therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals. The inherent reactivity of its dual nucleophilic sites—the primary amine at position 3 and the terminal hydrazide nitrogen—allows for systematic structural modifications, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological activities.

## Core Synthesis and Molecular Characterization

The synthesis of **3-aminopyrazine-2-carbohydrazide** is a well-established, high-yielding process, typically starting from the commercially available methyl 3-amino-2-pyrazinecarboxylate. The choice of this starting material is strategic; the ester group is an excellent electrophilic site for nucleophilic attack by hydrazine, a transformation that is generally more efficient than attempting to activate the corresponding carboxylic acid *in situ*.

## Physicochemical Properties

Property	Value	Reference
CAS Number	6761-52-0	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>5</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	153.14 g/mol	<a href="#">[1]</a>
Appearance	Beige to yellow solid	<a href="#">[1]</a>
Storage	2–8 °C under inert gas	<a href="#">[1]</a>

## Protocol 1: Synthesis of 3-Aminopyrazine-2-carbohydrazide

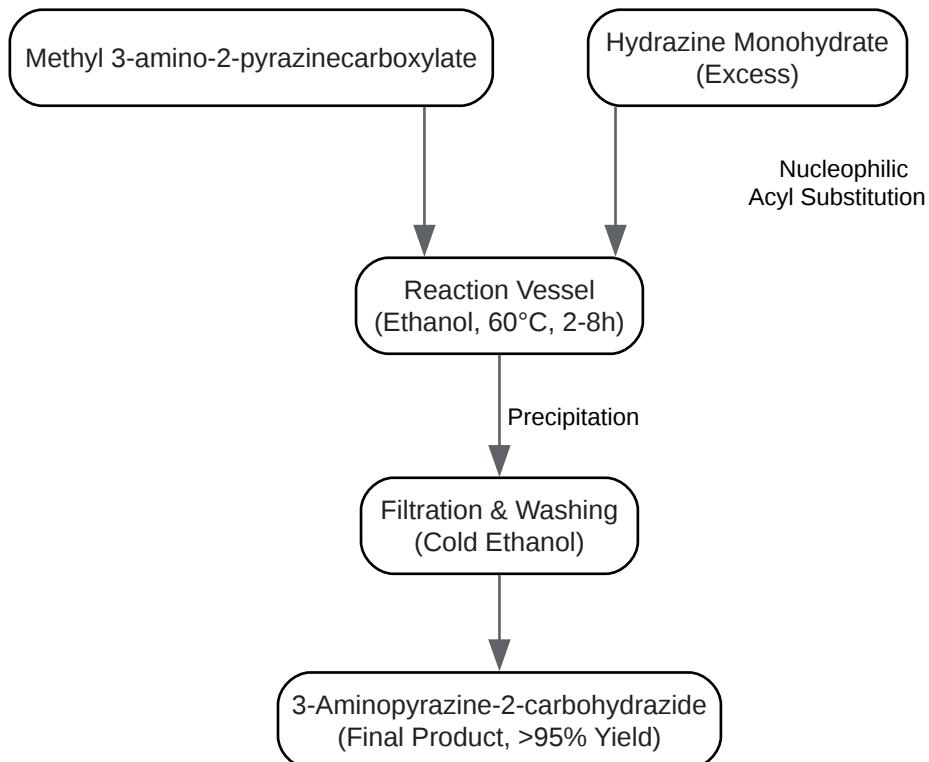
This protocol details the standard laboratory synthesis via hydrazinolysis of the corresponding methyl ester.

### Step-by-Step Methodology:

- Suspension: Suspend methyl 3-amino-2-pyrazinecarboxylate (1 equivalent, e.g., 21.3 g) in ethanol (approx. 3 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[\[1\]](#)
- Hydrazine Addition: At room temperature, add hydrazine monohydrate (approx. 8 equivalents, e.g., 34 mL) to the stirred suspension in a dropwise or batchwise manner. The large excess of hydrazine ensures the reaction goes to completion and minimizes the formation of dimeric byproducts.
- Reaction: Heat the resulting mixture to 60 °C and stir continuously for 2-8 hours.[\[1\]](#)[\[3\]](#) The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Isolation: Cool the reaction mixture to room temperature. The product typically precipitates out of the solution. Collect the solid product by filtration.
- Purification: Wash the collected solid with cold ethanol (2 x 25 mL) to remove any unreacted starting material and residual hydrazine.[\[1\]](#)

- Drying: Dry the product to a constant weight under vacuum. This procedure typically yields **3-aminopyrazine-2-carbohydrazide** as a beige solid with a high yield (approx. 97%).[\[1\]](#)

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-aminopyrazine-2-carbohydrazide**.

## Structural Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques:

- <sup>1</sup>H NMR: The proton NMR spectrum (in DMSO-d<sub>6</sub>) shows characteristic signals for the two amine protons (NH<sub>2</sub>), the two pyrazine ring protons, and the hydrazide NH and NH<sub>2</sub> protons. [\[1\]](#)
- IR Spectroscopy: The IR spectrum displays distinct absorption bands corresponding to N-H stretching vibrations of the amino and hydrazide groups, as well as the C=O stretching of the carbonyl group.[\[4\]](#)

- Mass Spectrometry: Mass spectrometry analysis confirms the molecular weight, typically showing the  $[M+H]^+$  ion at  $m/z = 154$ .[\[1\]](#)

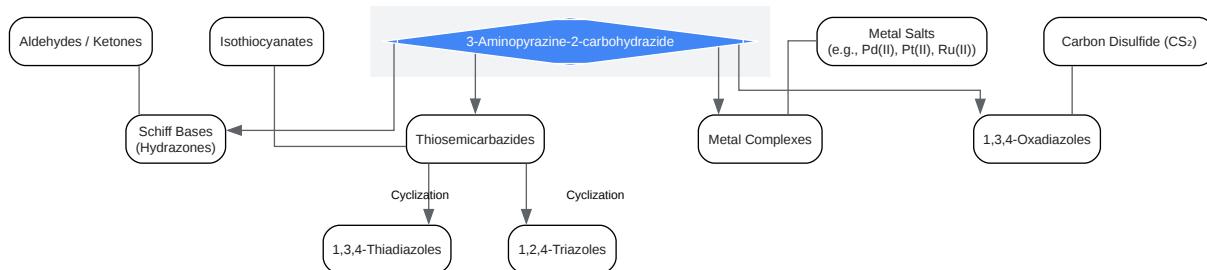
## A Hub for Chemical Derivatization

The true utility of **3-aminopyrazine-2-carbohydrazide** lies in its capacity to serve as a starting point for a multitude of derivatives. The carbohydrazide moiety is a particularly useful functional group, readily undergoing condensation reactions with electrophiles to form stable heterocyclic systems.

### Key Derivatization Reactions:

- Schiff Base Formation: The terminal  $-NH_2$  of the hydrazide reacts with various aromatic or aliphatic aldehydes and ketones to form hydrazones (Schiff bases). These derivatives are important intermediates and often possess biological activity themselves.[\[3\]\[5\]](#)
- Cyclization Reactions: The carbohydrazide can be cyclized to form five-membered heterocycles.[\[6\]](#)
  - With carbon disulfide ( $CS_2$ ), it forms 1,3,4-oxadiazoles.
  - Reaction with isothiocyanates yields thiosemicarbazides, which can be further cyclized to 1,3,4-thiadiazoles or 1,2,4-triazoles.[\[6\]](#)
- N-Acylation/Amidation: The 3-amino group can undergo acylation, while the carbohydrazide can be further derivatized to form N-substituted carboxamides.[\[7\]](#) This allows for the introduction of diverse substituents to modulate properties like lipophilicity and target binding.
- Metal Complexation: The nitrogen and oxygen atoms in the molecule act as excellent donor sites for coordinating with transition metal ions, forming stable metal complexes with potential therapeutic or material applications.[\[8\]\[9\]\[10\]\[11\]](#)

## Derivatization Pathways Diagram

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Caption: Key derivatization pathways from **3-aminopyrazine-2-carbohydrazide**.

## Therapeutic Applications and Structure-Activity Relationships

Derivatives of **3-aminopyrazine-2-carbohydrazide** have demonstrated a broad spectrum of pharmacological activities, positioning this scaffold as a "privileged structure" in drug discovery.

### Antimicrobial Agents

The structural similarity of the pyrazine ring to that in the first-line antituberculosis drug Pyrazinamide (PZA) has driven extensive research into its derivatives as antimicrobial agents.

- Antitubercular Activity: A series of N-substituted 3-aminopyrazine-2-carboxamides showed promising activity against *Mycobacterium tuberculosis* H37Rv. The most active compound identified was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.<sup>[4][12][13]</sup> Structure-activity relationship (SAR) studies revealed that for alkyl derivatives, antimicrobial activity increased with the length of the carbon side chain.<sup>[4][13]</sup> This is likely due to increased lipophilicity, which enhances cell wall penetration.

- Mechanism of Action Insight: Some derivatives are designed as adenosine-mimicking inhibitors of prolyl-tRNA synthetase (ProRS), an essential enzyme for bacterial protein synthesis.<sup>[7]</sup> This represents a novel mechanism distinct from many existing antibiotics, making it a valuable strategy against drug-resistant strains.
- Antibacterial and Antifungal Activity: Phenyl and alkyl derivatives have shown activity against various bacterial strains, while benzyl derivatives were generally inactive.<sup>[4][13]</sup> Antifungal activity was observed across all structural subtypes, particularly against *Trichophyton interdigitale* and *Candida albicans*.<sup>[4][13]</sup>

Table 1: Antimycobacterial Activity of Selected Derivatives

Compound ID	R' Substituent on Carboxamide	M. tuberculosis H37Rv MIC (µg/mL)	M. tuberculosis H37Rv MIC (µM)	Reference
17	2,4-dimethoxyphenyl	12.5	46	[4][14]
20	4-(trifluoromethyl)phenyl	62.5	222	[14]
12	n-octyl	-	62.5 (Antibacterial)	[15]
10	n-hexyl	-	500 (Antibacterial)	[15]

## Anticancer Agents

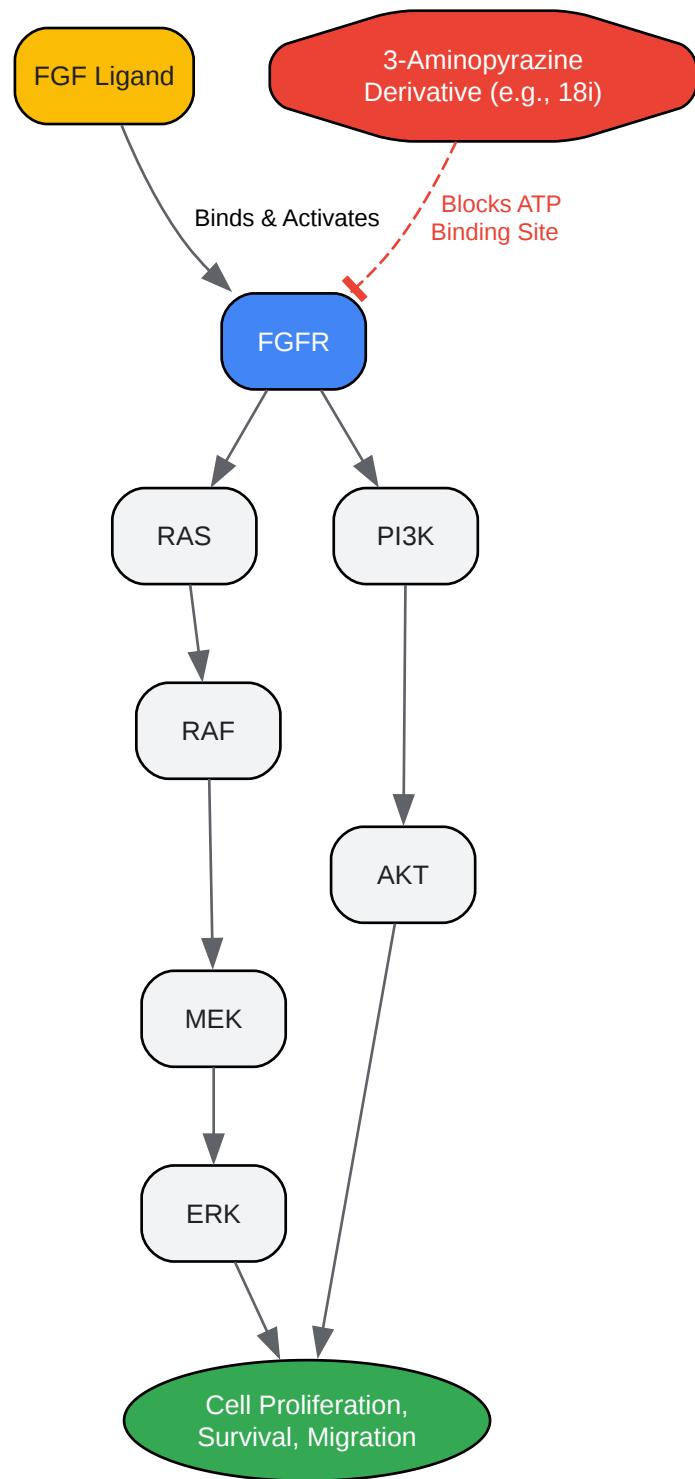
The pyrazine scaffold is integral to the design of modern targeted cancer therapies, particularly kinase inhibitors.

- FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are crucial oncogenic drivers in various cancers. By employing a scaffold hopping strategy from known pyrimidine-based

inhibitors, researchers have developed novel 3-aminopyrazine-2-carboxamide derivatives as potent pan-FGFR inhibitors.[16][17]

- Mechanism of Action: These compounds occupy the ATP-binding site of the FGFR kinase domain. The 3-aminopyrazine core forms critical hydrogen bonds with the hinge region of the enzyme, while an intramolecular hydrogen bond between the 3-amino group and the carboxamide carbonyl pre-organizes the molecule for optimal binding.[16] This blocks the downstream signaling pathways (like MAPK and AKT) that drive cell proliferation and survival.[16][17] One lead compound, 18i, exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[16][17]

## FGFR Signaling Inhibition Diagram

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Caption: Inhibition of the FGFR signaling pathway by pyrazine derivatives.

- Anticancer Metal Complexes: Both the parent 3-aminopyrazine-2-carboxylic acid and its derivatives can form transition metal complexes (e.g., with Ruthenium, Rhodium, Palladium, Platinum) that display significant anticancer activity against cell lines like Ehrlich ascites tumour cells.[8]

## Antiviral Agents

The pyrazine core is a fundamental component of important antiviral drugs. While **3-aminopyrazine-2-carbohydrazide** itself is not the final drug, it serves as a key synthon or structural analog in the development of potent antivirals. For instance, the structure is related to Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase, which is used against influenza and has been investigated for other viral infections.[18] The synthetic routes to Favipiravir often start from a substituted 3-aminopyrazine-2-carboxylic acid, highlighting the importance of this core structure in antiviral drug design.[18]

## Protocol 2: Representative Synthesis of an N-Substituted 3-Aminopyrazine-2-carboxamide

This protocol describes a general method for synthesizing N-phenyl or N-alkyl derivatives, which have shown significant biological activity.[4][15]

Step-by-Step Methodology:

- Activation of Carboxylic Acid: In a microwave reaction tube, treat 3-aminopyrazine-2-carboxylic acid (1 equivalent) with 1,1'-carbonyldiimidazole (CDI, 1.3 equivalents) in anhydrous dimethyl sulfoxide (DMSO).[15]
- Intermediate Formation: Allow the mixture to react for 5-10 minutes at room temperature. The evolution of CO<sub>2</sub> gas will cease, indicating the formation of the activated acyl-imidazole intermediate.
- Amine Addition: Add the desired primary amine (e.g., aniline or an alkylamine, approx. 1.5 equivalents) to the reaction mixture.
- Microwave Irradiation: Seal the tube and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.[15] Microwave heating significantly accelerates the amidation reaction compared to conventional heating.

- **Work-up and Purification:** After cooling, pour the reaction mixture into water to precipitate the crude product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final N-substituted carboxamide.

## Conclusion and Future Outlook

**3-Aminopyrazine-2-carbohydrazide** is far more than a simple chemical intermediate; it is a cornerstone scaffold in modern medicinal chemistry. Its straightforward synthesis, predictable reactivity, and the proven therapeutic potential of its derivatives make it an invaluable tool for drug discovery. The research summarized in this guide demonstrates its successful application in developing potent antimicrobial and anticancer agents by enabling the precise modification of its structure to interact with specific biological targets.

Future research will likely focus on expanding the therapeutic applications of this scaffold to other disease areas, such as neurodegenerative and inflammatory disorders. The development of novel metal complexes for catalysis or medical imaging, and the exploration of its derivatives in materials science, also represent exciting and underexplored frontiers. For drug development professionals, the **3-aminopyrazine-2-carbohydrazide** core remains a highly promising and strategically important starting point for generating next-generation therapeutics.

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